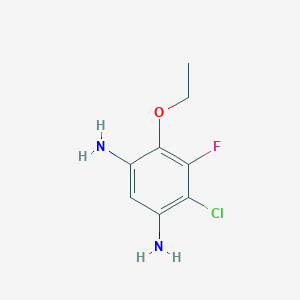

4-Chloro-6-ethoxy-5-fluorobenzene-1,3-diamine

Description

4-Chloro-6-ethoxy-5-fluorobenzene-1,3-diamine (CAS: 1695881-20-9) is a multi-substituted aromatic diamine with the molecular formula C₈H₁₀ClFN₂O and a molecular weight of 204.63 g/mol . The compound features a benzene ring substituted with chlorine (Cl) at position 4, ethoxy (OEt) at position 6, fluorine (F) at position 5, and amine (-NH₂) groups at positions 1 and 3. However, detailed physicochemical properties such as boiling point and stability data remain unreported in publicly available literature.

Properties

Molecular Formula |

C8H10ClFN2O |

|---|---|

Molecular Weight |

204.63 g/mol |

IUPAC Name |

4-chloro-6-ethoxy-5-fluorobenzene-1,3-diamine |

InChI |

InChI=1S/C8H10ClFN2O/c1-2-13-8-5(12)3-4(11)6(9)7(8)10/h3H,2,11-12H2,1H3 |

InChI Key |

XEPPQZOKLBNTPY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=C(C=C1N)N)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-ethoxy-5-fluorobenzene-1,3-diamine typically involves multi-step organic reactions. One common method includes the electrophilic aromatic substitution of a benzene derivative, followed by nucleophilic substitution reactions to introduce the chloro, ethoxy, and fluoro groups. The reaction conditions often require the use of catalysts, such as palladium, and specific reagents like boron compounds for Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-ethoxy-5-fluorobenzene-1,3-diamine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: Common in aromatic compounds, where one substituent is replaced by another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under various conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-Chloro-6-ethoxy-5-fluorobenzene-1,3-diamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological molecules and pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-ethoxy-5-fluorobenzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro, ethoxy, and fluoro groups can influence its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 1,3-diamine orientation combined with halogen and alkoxy substituents . Key comparisons include:

Key Observations :

- Diamine Orientation: The 1,3-diamine configuration in the target compound contrasts with the 1,2-diamine systems in and naphthalene-based diamines in . This affects reactivity in cyclization reactions (e.g., forming quinoxalines or benzimidazoles).

- Substituent Influence : The electron-withdrawing Cl and F groups may enhance electrophilic substitution reactivity compared to alkoxy-dominated analogues.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Substituent Impact on Reactivity and Activity

| Substituent | Electronic Effect | Potential Influence on Bioactivity |

|---|---|---|

| Cl | Electron-withdrawing | May enhance electrophilic binding to targets. |

| F | Electron-withdrawing | Improves metabolic stability and binding affinity. |

| OEt | Electron-donating | Increases solubility; may reduce reactivity. |

Biological Activity

4-Chloro-6-ethoxy-5-fluorobenzene-1,3-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, mechanisms of action, and biological effects, drawing on diverse research findings.

The molecular structure of 4-Chloro-6-ethoxy-5-fluorobenzene-1,3-diamine includes a chloro group, an ethoxy group, and a fluorine atom attached to a benzene ring with two amino groups. This configuration is crucial for its biological activity.

The biological activity of 4-Chloro-6-ethoxy-5-fluorobenzene-1,3-diamine is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the chloro and fluorine substituents enhances its binding affinity and selectivity towards these targets, potentially modulating various signaling pathways.

Antitumor Activity

Research indicates that compounds similar to 4-Chloro-6-ethoxy-5-fluorobenzene-1,3-diamine exhibit significant antitumor properties. For instance, studies have shown that derivatives of benzamide can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth . The compound's structure suggests potential efficacy against various cancer types.

Antimicrobial Effects

The compound has also been explored for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent .

Case Studies

Synthesis

The synthesis of 4-Chloro-6-ethoxy-5-fluorobenzene-1,3-diamine involves several steps:

- Starting Materials : The synthesis begins with commercially available chlorinated and fluorinated benzene derivatives.

- Reactions : Key reactions include nucleophilic substitution and amination processes to introduce the amino groups at the 1 and 3 positions of the benzene ring.

- Purification : The final product is purified using recrystallization techniques to ensure high purity for biological testing.

Research Findings

Recent studies have highlighted various aspects of the biological activity of related compounds:

- Anticancer Properties : A study demonstrated that compounds with similar structures could inhibit RET kinase activity, a target in cancer therapy .

- Biological Interactions : Research has shown that structural modifications can significantly impact the compound's interaction with biological targets, suggesting a need for further exploration into structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.